(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine typically involves the condensation reaction between 4-chlorobenzylamine and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products
Oxidation: 4-chlorobenzylamine, 5-aminothiophene-2-carbaldehyde.
Reduction: (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine would depend on its specific application. For example, if used as a pharmaceutical compound, it might interact with specific enzymes or receptors in the body, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
- (E)-N-(4-Chlorobenzyl)-1-(5-aminothiophen-2-yl)methanimine
- (E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanimine
Uniqueness
(E)-N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanimine is unique due to the presence of both a nitro group and an imine group, which can participate in a variety of chemical reactions
Eigenschaften
Molekularformel |
C12H9ClN2O2S |
---|---|
Molekulargewicht |
280.73 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,8H,7H2 |
InChI-Schlüssel |
UTPWACOPRXIJOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(S2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.